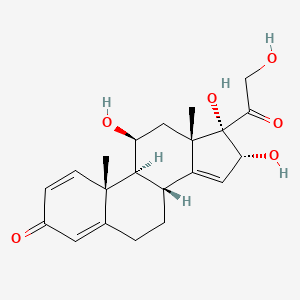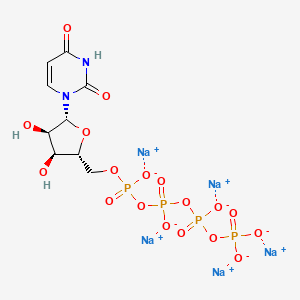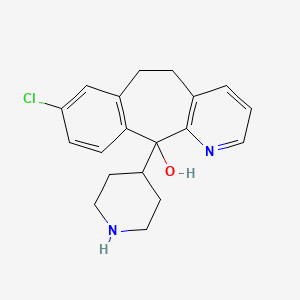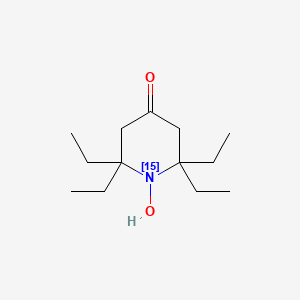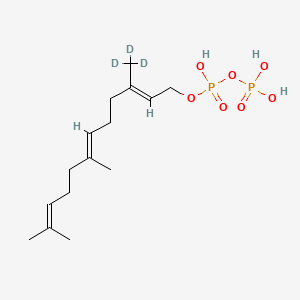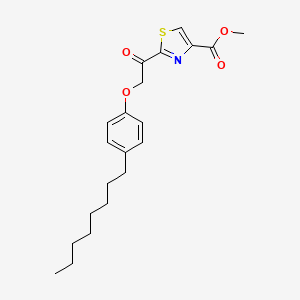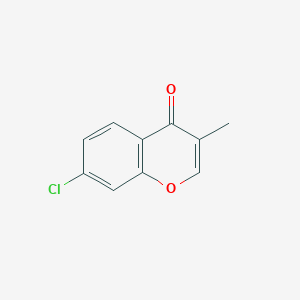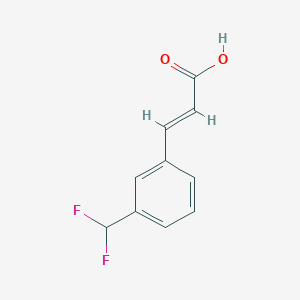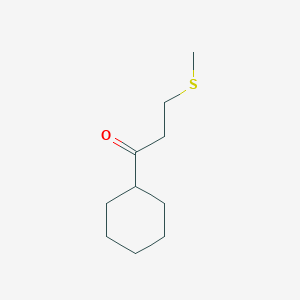
1-Cyclohexyl-3-(methylsulfanyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(methylsulfanyl)propan-1-one is an organic compound with the molecular formula C10H18OS It is a ketone derivative characterized by a cyclohexyl group attached to a propanone backbone, with a methylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(methylsulfanyl)propan-1-one typically involves the reaction of cyclohexylmagnesium bromide with 3-(methylsulfanyl)propan-1-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexyl-3-(methylsulfanyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides, thiolates.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3-(methylsulfanyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3-(methylsulfanyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-Cyclohexyl-1-propanone: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
3-(Methylsulfanyl)propan-1-one: Does not have the cyclohexyl group, which affects its physical and chemical properties.
Propiedades
Fórmula molecular |
C10H18OS |
|---|---|
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C10H18OS/c1-12-8-7-10(11)9-5-3-2-4-6-9/h9H,2-8H2,1H3 |
Clave InChI |
IRJKZYMCWKRRPF-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(=O)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione](/img/structure/B13436923.png)
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d5](/img/structure/B13436925.png)
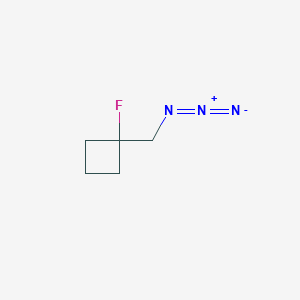
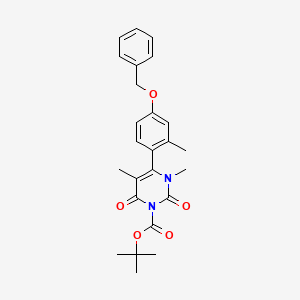
![2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate](/img/structure/B13436946.png)
